molecular formula C6H6N4S B2693172 5-Thiophen-2-ylmethyl-2H-tetrazole CAS No. 120855-12-1

5-Thiophen-2-ylmethyl-2H-tetrazole

Cat. No.: B2693172
CAS No.: 120855-12-1
M. Wt: 166.2
InChI Key: BFCXMQOUSDALQE-UHFFFAOYSA-N
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Description

5-Thiophen-2-ylmethyl-2H-tetrazole is a heterocyclic compound that features a thiophene ring and a tetrazole ring. Thiophene is a five-membered ring containing sulfur, while tetrazole is a five-membered ring containing four nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiophen-2-ylmethyl-2H-tetrazole typically involves the reaction of thiophene-2-carbaldehyde with sodium azide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Thiophen-2-ylmethyl-2H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Thiophen-2-ylmethyl-2H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Thiophen-2-ylmethyl-2H-tetrazole is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring may mimic the structure of certain biological molecules, allowing it to bind to and inhibit the activity of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiophen-2-ylmethyl-2H-tetrazole is unique due to the combination of the thiophene and tetrazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(thiophen-2-ylmethyl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-2-5(11-3-1)4-6-7-9-10-8-6/h1-3H,4H2,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCXMQOUSDALQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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